

Physical and chemical properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Cat. No.:	B1314414

[Get Quote](#)

An In-depth Technical Guide to (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine

This technical guide provides a comprehensive overview of the physical and chemical properties of **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine**, tailored for researchers, scientists, and professionals in drug development. This document summarizes available data, outlines experimental protocols for a closely related isomer due to the scarcity of information on the target compound, and illustrates its primary application in chemical synthesis.

Note on Isomers: It is critical to distinguish between **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine**, where two methyl groups are on a single nitrogen atom, and its isomer (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, where one methyl group is on each nitrogen atom. The majority of published experimental data is for the latter, N,N'-dimethyl isomer. This guide will clearly differentiate between the data for the target compound and its isomer.

Physical and Chemical Properties

Quantitative data for **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is sparse. The following tables summarize the available information for the target compound and provide a more detailed comparison with its N,N'-dimethyl isomer.

Table 1: General and Physical Properties

Property	(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine	(1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine
Molecular Formula	C ₈ H ₁₈ N ₂ [1] [2]	C ₈ H ₁₈ N ₂ [3] [4] [5]
Molecular Weight	142.24 g/mol [1] [2]	142.24 g/mol [4] [5]
CAS Number	320778-92-5 [2]	67579-81-1 [4]
Appearance	Colorless to light yellow liquid [6]	White to light yellow low melting solid [5]
Melting Point	Not available	4 °C [4] , 17 °C (solidified upon standing) [7] , 39-44 °C [5]
Boiling Point	180 °C [6]	83 °C at 13 mmHg [4] , 78-80 °C at 18 mmHg
Density	0.92 g/cm ³ [6]	0.89 g/mL [4] , 0.902 g/mL at 25 °C
Refractive Index	Not available	n _{20/D} 1.472 (lit.) [4]

Table 2: Computed Chemical Properties

Property	(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine
Topological Polar Surface Area (TPSA)	29.26 Å ² [2]
logP	0.8179 [2]
Hydrogen Bond Donors	1 [2]
Hydrogen Bond Acceptors	2 [2]
Rotatable Bonds	1 [2]

Spectroscopic Data

Detailed experimental spectroscopic data for **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is not readily available in the public domain. PubChem lists the availability of GC-MS

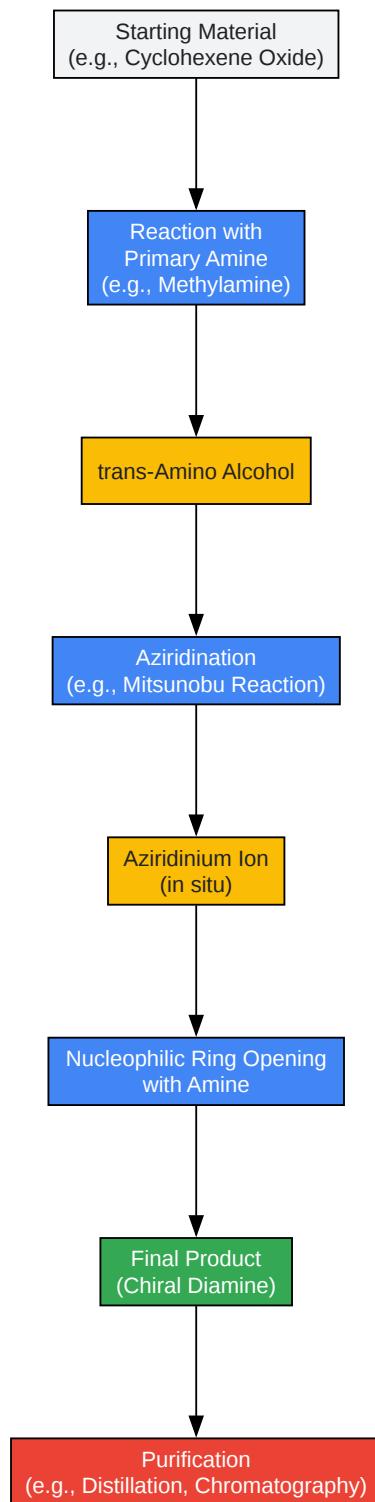
and vapor phase IR spectra but does not provide the data.^[1] For reference, ¹H-NMR and ¹³C-NMR data for the isomeric (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine are provided below.

Table 3: NMR Data for (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine

Nucleus	Chemical Shift (δ) ppm	Description
¹ H-NMR	0.86–0.94	(m, 2H; CHCHN)
1.13–1.19	(m, 2H; CH ₂ CHCHN)	
1.61–1.67	(m, 2H; CH ₂ CH ₂ CHN)	
1.68–1.75	(br, 2H, NH)	
1.93–2.00	(m, 2H; CHCHN)	
2.02–2.06	(m, 2H; CHNCHN)	
2.33	(s, 6H; NCH ₃)	
¹³ C-NMR	25.0	(CH ₂ CH ₂ CHN)
30.8	(CH ₂ CHN)	
33.7	(CH)	
63.2	(CHN)	
Solvent: CDCl ₃ , Reference: ^[3]		

Experimental Protocols

A specific, detailed synthesis protocol for **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is not available in the reviewed literature. However, a general method for the synthesis of the isomeric trans-N,N'-dimethylcyclohexane-1,2-diamine is described, which can provide insight into potential synthetic strategies.^{[4][7]}


Synthesis of trans-(1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine^{[4][7]}

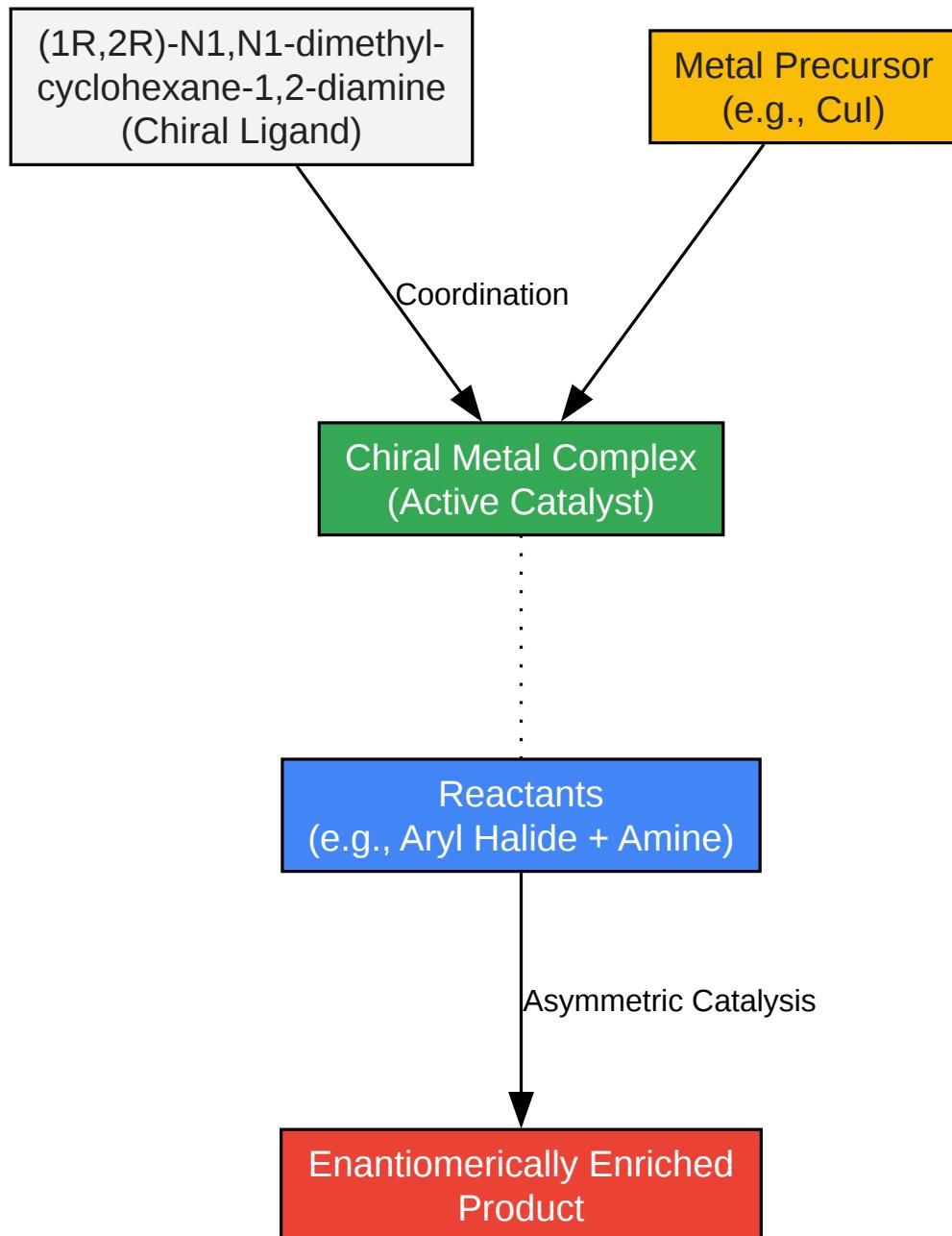
This synthesis involves a two-step process starting from cyclohexene oxide.

Step 1: Formation of trans-2-(methylamino)cyclohexanol Cyclohexene oxide is reacted with an aqueous solution of methylamine in a sealed reactor at 80°C for 5 hours.

Step 2: Ring-opening of in situ generated aziridine The resulting amino alcohol is subjected to a Mitsunobu reaction to form an intermediate aziridinium ion, which is then opened with an aqueous solution of methylamine in a sealed reactor at 110°C for 6 hours to yield the final product.

The following diagram illustrates the general workflow for the synthesis of chiral diamines, which could be adapted for the synthesis of the target compound.

[Click to download full resolution via product page](#)


A generalized synthetic workflow for chiral diamines.

Applications in Research and Development

Due to its chiral nature, **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is expected to be useful as a chiral ligand in asymmetric catalysis, similar to its well-documented N,N'-dimethyl isomer. Chiral diamines are crucial in the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical and agrochemical industries.[\[4\]](#)

The N,N'-dimethyl isomer is used as a ligand in copper-catalyzed C-N coupling reactions for the synthesis of various organic compounds.[\[4\]](#)[\[5\]](#) It is also a key building block in the synthesis of some pharmaceuticals, including tricyclic γ -secretase modulators.[\[5\]](#) While no specific biological signaling pathways involving **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** have been identified, its role as a chiral building block for bioactive molecules suggests its importance in drug discovery and development.

The logical relationship of its application in catalysis is depicted below.

[Click to download full resolution via product page](#)

Use as a chiral ligand in asymmetric catalysis.

Safety and Handling

(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.^[1] Proper personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

In conclusion, while specific experimental data for **(1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine** is limited, the information available for its isomer, (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, provides valuable insights into its expected properties and applications as a chiral ligand in asymmetric synthesis. Further research is needed to fully characterize the N1,N1-dimethyl isomer and explore its potential in drug development and catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]
- 5. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of (1R,2R)-N1,N1-dimethylcyclohexane-1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314414#physical-and-chemical-properties-of-1r-2r-n1-n1-dimethylcyclohexane-1-2-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com